N-(4-Fluoro-3-methylphenyl)acetamide

Description

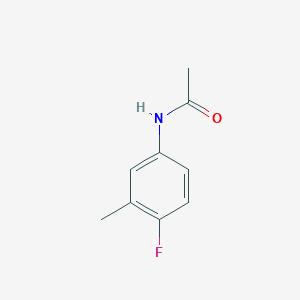

N-(4-Fluoro-3-methylphenyl)acetamide (CAS RN 331-30-6) is an acetamide derivative with the molecular formula C₉H₁₀FNO. It features a fluorine atom at the para position and a methyl group at the meta position of the phenyl ring (Fig. 1). This structural configuration influences its physicochemical properties, such as lipophilicity (logP ≈ 1.8) and solubility, which are critical for pharmacological applications.

Properties

IUPAC Name |

N-(4-fluoro-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBZMQPBYUMNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for N-(4-Fluoro-3-methylphenyl)acetamide involves the reaction of 2-fluoroaniline with acetic anhydride to form 2-fluoro-5-acetanilide. This intermediate is then reacted with formaldehyde under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methylphenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The fluoro and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

N-(4-Fluoro-3-methylphenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Modifications and Substituent Effects

The biological and chemical properties of acetamides are highly dependent on substituents on the phenyl ring. Below is a comparative analysis of N-(4-Fluoro-3-methylphenyl)acetamide with key analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Pharmacological Activities

- Anticancer Activity: Phenoxy acetamides with quinazoline sulfonyl groups (e.g., compounds 38–40) exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines via MTT assays . In contrast, this compound lacks reported anticancer data.

- Antileishmanial Activity : Derivatives like 3a-k show potent activity against Leishmania spp., attributed to the electron-withdrawing substituents enhancing target binding .

- Dopamine Receptor Antagonism : KAT-I-116 (a piperidine-based analog) acts as a D4 receptor antagonist, with fluorine atoms enhancing receptor affinity .

Physicochemical Properties

- Solubility : Hydroxyl-containing analogs (e.g., N-(4-hydroxyphenethyl)acetamide ) exhibit higher aqueous solubility but lower metabolic stability .

Biological Activity

N-(4-Fluoro-3-methylphenyl)acetamide is an organic compound characterized by its acetamide functional group attached to a substituted aromatic ring. Its structure includes a fluorine atom and a methyl group positioned at the para and meta locations on the phenyl ring, respectively. This unique arrangement contributes to its distinct chemical properties and biological activities, particularly in antimicrobial and anti-inflammatory applications.

- Molecular Formula : C9H10FNO

- Molecular Weight : 181.18 g/mol

- Functional Groups : Acetamide, Fluoro, Methyl

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , particularly against various bacterial strains. For instance, studies have shown effectiveness against Klebsiella pneumoniae, suggesting its potential as an antibacterial agent. The presence of the fluorine atom is believed to enhance the compound's interaction with bacterial targets, possibly by influencing membrane permeability or enzyme inhibition related to cell wall synthesis.

Case Study Data

A comparative analysis of similar compounds highlights the unique efficacy of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Methylphenyl)acetamide | Methyl group at para position | Moderate antibacterial activity |

| N-(4-Fluoro-2-methylphenyl)acetamide | Fluorine at para position | Enhanced antibacterial properties |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Chloro and nitro substituents | Strong antibacterial activity against Klebsiella pneumoniae |

| N-(4-Hydroxyphenyl)acetamide | Hydroxy group at para position | Antifungal activity |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit penicillin-binding proteins, which play a crucial role in bacterial cell wall synthesis. This inhibition can lead to cell lysis and death of the bacteria.

- Binding Affinity : The structural features, particularly the fluorine and methyl groups, influence the compound's binding affinity and selectivity towards various enzymes or receptors involved in bacterial growth.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for potential anti-inflammatory properties . The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in treating conditions characterized by excessive inflammation.

Research Findings

Recent studies have expanded the understanding of this compound's pharmacological profile:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound effectively reduces bacterial viability in culture, with varying degrees of effectiveness depending on concentration.

- Preclinical Trials : Animal model studies have indicated promising results in reducing inflammation markers, supporting further exploration in clinical settings.

Pharmacokinetics

While detailed pharmacokinetic data are still emerging, initial findings suggest that this compound may exhibit favorable absorption and distribution characteristics due to its lipophilicity influenced by the fluorine atom.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.